molecular formula C12H10N2O3S B2847429 (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(p-tolyl)acetamide CAS No. 314260-09-8

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(p-tolyl)acetamide

Katalognummer B2847429
CAS-Nummer: 314260-09-8
Molekulargewicht: 262.28
InChI-Schlüssel: IUJHWXRDLXQTCB-TWGQIWQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(p-tolyl)acetamide, also known as TDZD-8, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. TDZD-8 is a thiazolidinedione derivative that has been shown to possess anti-inflammatory and anti-cancer properties.

Wissenschaftliche Forschungsanwendungen

Hypoglycemic Activity

Research has shown that derivatives of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(p-tolyl)acetamide exhibit significant hypoglycemic activity, suggesting potential applications in the management of diabetes. Nikalje et al. (2012) synthesized novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives, which demonstrated considerable hypoglycemic effects in Wister albino mice models. These findings were supported by another study by Mehendale-Munj et al. (2011), which explored the synthesis and evaluation of novel 5-benzylidene-2,4-thiazolidinedione analogs in a type-2 diabetes model, showing significant reductions in blood glucose levels after treatment (Nikalje, Anna Pratima G. et al., 2012) (Mehendale-Munj, Sonali et al., 2011).

Anti-inflammatory and Immunomodulatory Effects

Compounds based on the thiazolidine-2,4-dione moiety, including (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(p-tolyl)acetamide derivatives, have been explored for their anti-inflammatory and immunomodulatory activities. One notable study by Ma et al. (2011) synthesized twenty-two compounds, identifying one particular derivative that significantly inhibited inducible nitric oxide synthase (iNOS) activity and the production of prostaglandin E2 (PGE2), showing superior efficacy to the commercial anti-inflammatory drug indomethacin in lipopolysaccharide (LPS)-induced RAW 264.7 cells (Ma, Liang et al., 2011).

Antibacterial Activity

Recent studies have also highlighted the antibacterial potential of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(p-tolyl)acetamide derivatives. Trotsko et al. (2018) synthesized a series of new derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, demonstrating significant antibacterial activity against Gram-positive bacterial strains, indicating their potential as novel antibacterial agents (Trotsko, Nazar et al., 2018).

Antioxidant and Anti-inflammatory Activities

Koppireddi et al. (2013) synthesized a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and derivatives, evaluating them for antioxidant and anti-inflammatory activities. Their findings revealed compounds with good DPPH radical scavenging efficacy and excellent anti-inflammatory activity, showcasing the dual therapeutic potential of these compounds (Koppireddi, Satish et al., 2013).

Anticancer Activity

Further research into the (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(p-tolyl)acetamide framework has identified derivatives with potential anticancer activity. A study by Havrylyuk et al. (2010) synthesized novel 4-thiazolidinones with a benzothiazole moiety, conducting antitumor screening that identified compounds with activity against various cancer cell lines, including leukemia, melanoma, and lung cancer, underscoring the potential of these derivatives in cancer therapy (Havrylyuk, D. et al., 2010).

Eigenschaften

IUPAC Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-7-2-4-8(5-3-7)13-10(15)6-9-11(16)14-12(17)18-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJHWXRDLXQTCB-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.